molecular formula C18H16N2O2 B7571581 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one

2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B7571581
M. Wt: 292.3 g/mol
InChI Key: OALRWYNNSMVJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic compound with a fused pyrimidine and benzene ring structure. It has been used in various scientific research applications due to its unique properties and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-onee is not fully understood, but it is thought to act through multiple pathways, including inhibition of protein kinases, modulation of ion channels, and activation of nuclear receptors. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Quinazolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to improve insulin sensitivity, decrease blood glucose levels, and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

Quinazolinone has several advantages for lab experiments, including its ease of synthesis and availability. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, its limited solubility in water can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-onee, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the evaluation of its potential in combination with other drugs. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-onee.

Synthesis Methods

The synthesis of 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-onee can be achieved through a variety of methods, including cyclization of 2-aminobenzamide with an aldehyde or ketone, or by reacting an anthranilic acid derivative with an isatoic anhydride. The yields of these methods vary depending on the reaction conditions and starting materials used.

Scientific Research Applications

Quinazolinone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-onee has been shown to improve glucose uptake and insulin sensitivity. In neurological disorders, 2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-onee has been shown to have neuroprotective effects and improve cognitive function.

Properties

IUPAC Name

2-(2H-chromen-3-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-5-4-7-14-16(11)19-17(20-18(14)21)13-9-12-6-2-3-8-15(12)22-10-13/h2-9,17,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALRWYNNSMVJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(N2)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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